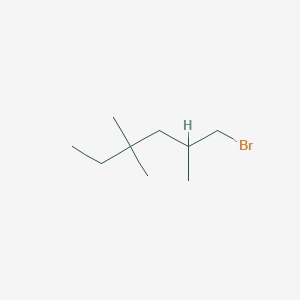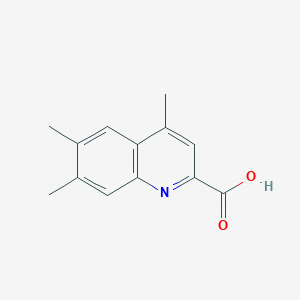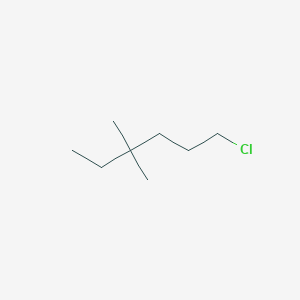
1-Chloro-8-methoxy-3-methylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-8-methoxy-3-methylisoquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClNO. It belongs to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chlorine atom at the first position, a methoxy group at the eighth position, and a methyl group at the third position on the isoquinoline ring.
Preparation Methods
The synthesis of 1-Chloro-8-methoxy-3-methylisoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives . Additionally, modern methods may involve metal-catalyzed reactions or catalyst-free processes in aqueous media to enhance efficiency and reduce environmental impact .
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
1-Chloro-8-methoxy-3-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The isoquinoline ring can be reduced to tetrahydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
These reactions yield various products, which can be further utilized in different applications, including the synthesis of more complex molecules .
Scientific Research Applications
1-Chloro-8-methoxy-3-methylisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-8-methoxy-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . For instance, they may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or modulate neurotransmitter receptors, affecting neurological functions .
Comparison with Similar Compounds
1-Chloro-8-methoxy-3-methylisoquinoline can be compared with other isoquinoline derivatives, such as:
1-Chloro-8-methylisoquinoline: Lacks the methoxy group, which may affect its reactivity and biological activity.
8-Methoxy-3-methylisoquinoline:
1-Chloro-3-methylisoquinoline: Lacks the methoxy group, potentially altering its chemical behavior and biological effects.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of scientific research and industrial use.
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
1-chloro-8-methoxy-3-methylisoquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-7-6-8-4-3-5-9(14-2)10(8)11(12)13-7/h3-6H,1-2H3 |
InChI Key |
NTTSSSMMSODRHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)OC)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Azepan-3-yl)methyl]-2-methylpropanamide](/img/structure/B13196983.png)

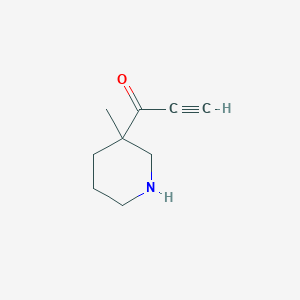

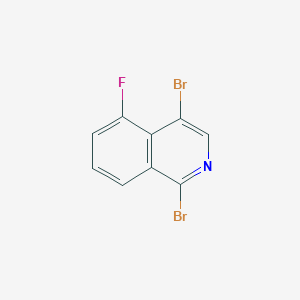


![6-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197024.png)
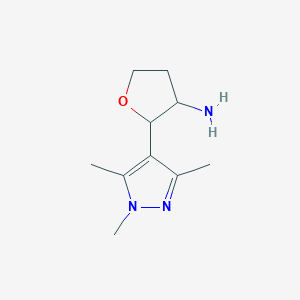
![5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B13197031.png)
